molecular formula C20H38O2 B1362466 Hexadecyl methacrylate CAS No. 2495-27-4

Hexadecyl methacrylate

Cat. No. B1362466
CAS RN: 2495-27-4
M. Wt: 310.5 g/mol
InChI Key: ZNAOFAIBVOMLPV-UHFFFAOYSA-N
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Description

Hexadecyl methacrylate (HMA) is a compound with the molecular formula C20H38O2 . It is also known by other names such as 2-Propenoic acid, 2-methyl-, hexadecyl ester, and cetyl methacrylate . HMA is used as a reagent in the synthesis of methacrylate copolymers and terpolymers, which are used as lubricating oil pour point depressants .


Synthesis Analysis

HMA can be synthesized by atom transfer radical polymerization (ATRP) and reverse ATRP at 80 °C in N, N-dimethylformamide (DMF) using the CBr4/tris (2,2′-bipyridine) iron (III) complex initiation system in the presence of 2,2′-azobisisobutyronitrile (AIBN) . The polymerization process is controlled, as revealed by kinetic studies and molecular weight data .


Molecular Structure Analysis

The molecular structure of HMA includes a long carbon chain with a methacrylate group at one end . The InChI string representation of its structure is InChI=1S/C20H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19(2)3/h2,4-18H2,1,3H3 . The compound has a molecular weight of 310.5 g/mol .


Chemical Reactions Analysis

The polymerization of HMA involves various chemical reactions. The classical elementary mechanisms are briefly discussed, while focus is put on secondary chemical reactions that influence rates greatly at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units . These functional measures have now become a common standard practice in resin production manufacturing .


Physical And Chemical Properties Analysis

HMA has a molecular weight of 310.5 g/mol . It has a high XLogP3 value of 9.4, indicating its lipophilic nature . It has no hydrogen bond donors and two hydrogen bond acceptors . It also has a high rotatable bond count of 17 .

Scientific Research Applications

1. Synthesis and Characterization

Hexadecyl methacrylate (HMA) has been extensively studied for its synthesis and characterization, revealing various applications. A study demonstrated the synthesis of HMA from methylacrylic acid and hexadecanol using strong acidic resin as a catalyst. This process achieved high conversion rates over 95% under optimal conditions, indicating the efficiency of the synthesis method (Peng Qi-jun, 2004). Another research focused on the synthesis and characterization of a methacrylate monomer with a thiohydantoin structure, where HMA played a key role in the process (H. Matsumura et al., 2020).

2. Polymerization Processes

HMA has been used in various polymerization processes. For instance, it has been utilized in the synthesis of high oil-absorption resins using emulsion templating. This method focused on creating resins with significant oil absorbency, emphasizing HMA's role in enhancing material properties (Zhi Tan et al., 2013). Additionally, HMA was employed in the controlled radical polymerization processes, illustrating its effectiveness in producing polymers with narrow molecular weight distributions (Prakash J. Saikia & S. Baruah, 2013).

3. Encapsulation and Drug Delivery

A significant application of HMA is in the encapsulation and drug delivery field. It has been used for encapsulating plant extracts with antitumor activity, enhancing the effectiveness of these extracts in biomedical applications (A. Mendes et al., 2017). Furthermore, HMA-based polymers have been explored as potential carriers for chemically sorbed drugs, indicating their relevance in targeted drug delivery systems (D. Horák et al., 1992).

4. Textile Applications

HMA has been researched for its application in textiles. A study explored the preparation of poly(methyl methacrylate)/n-hexadecane microcapsules using HMA, demonstrating their applicability in developing textile materials with heat storage properties (S. Alay etal., 2011)

Safety And Hazards

HMA may be harmful in contact with skin . It is also harmful to aquatic life and can cause long-lasting effects . Therefore, it is advised to avoid release to the environment .

Future Directions

There is a general trend in creating materials in a more sustainable way . The use of biobased monomers is at the forefront of this trend . There are numerous biomass feedstock pathways toward conventional monomers which are now produced mainly from crude oil . Future research could focus on altering the ester-bond linkage to retain the benefits of methacrylate chemistry and increase the clinical longevity of resin composite restorations .

properties

IUPAC Name

hexadecyl 2-methylprop-2-enoate
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InChI

InChI=1S/C20H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19(2)3/h2,4-18H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAOFAIBVOMLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H38O2
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Related CAS

25986-80-5
Record name 2-Propenoic acid, 2-methyl-, hexadecyl ester, homopolymer
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DSSTOX Substance ID

DTXSID5027485
Record name 2-Propenoic acid, 2-methyl-, hexadecyl ester
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Molecular Weight

310.5 g/mol
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Physical Description

Liquid, Clear odorless liquid; [MSDSonline]
Record name 2-Propenoic acid, 2-methyl-, hexadecyl ester
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Record name Hexadecyl methacrylate
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Vapor Pressure

1.02X10-4 mm Hg @ 25 °C (Extrapolated)
Record name HEXADECYL METHACRYLATE
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Product Name

Hexadecyl methacrylate

CAS RN

2495-27-4
Record name Hexadecyl methacrylate
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Record name Hexadecyl methacrylate
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Synthesis routes and methods

Procedure details

MeFBSEMA was made according to the method of U.S. Pat. No. 6,664,354 (Savu), Example 2, Parts A and B, incorporated herein by reference, except using 3420 kg of N-methylperfluorobutanesulfonamidoethanol, 1.6 kg of phenothiazine, 2.7 kg of methoxyhydroquinone, 1400 kg of heptane, 980 kg of methacrylic acid (instead of acrylic acid), 63 kg of methanesulfonic acid (instead of triflic acid), and 7590 kg of water in Part B. Behenyl Methacrylate was obtained from Ciba Specialty Chemicals, Basel, Switzerland, under the trade designation “CIBA AGEFLEX FM22”. Decyl methacrylate and hexadecyl methacrylate were obtained from Monomer-Polymer & Dajac Labs, Feasterville, Pa. Dodecyl methacrylate was obtained from Avocado Organics, Ward Hill, Mass. 2,2,3,3,4,4,4-Heptafluorobutyl 2-methylacrylate (FBMA) was prepared as described in paragraph 47 of EP1311637 (Savu et al.), published Apr. 5, 2006. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-methylacrylate (FOMA) was obtained from 3M Company, St. Paul, Minn., under the designation “L-9179”. N-Ethylperfluorooctanesulfonamidoethyl acrylate (EtFOSEA) was obtained from 3M Company under the trade designation “FX-13”.
Name
Quantity
7590 kg
Type
solvent
Reaction Step One
Quantity
1400 kg
Type
solvent
Reaction Step Two
Name
N-methylperfluorobutanesulfonamidoethanol
Quantity
3420 kg
Type
reactant
Reaction Step Three
Quantity
1.6 kg
Type
reactant
Reaction Step Four
Quantity
2.7 kg
Type
reactant
Reaction Step Five
Quantity
980 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
63 kg
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hexadecyl methacrylate
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Hexadecyl methacrylate
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Hexadecyl methacrylate
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Hexadecyl methacrylate
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Hexadecyl methacrylate

Citations

For This Compound
306
Citations
Z Tan, Y Liang, H Chen, D Wang - Separation Science and …, 2013 - Taylor & Francis
Emulsion templating of high internal phase emulsion was used to synthesize high oil-absorption resins with hexadecyl methacrylate and methyl methacrylate as monomers. Effects of …
Number of citations: 18 www.tandfonline.com
KM Jung, BH Chun, SH Park, CH Lee… - Journal of applied …, 2011 - Wiley Online Library
… Particularly, poly(dodecyl methacrylate-co-hexadecyl methacrylate-co-methyl methacrylate), made of dodecyl methacrylate, hexadecyl methacrylate, and MMA at a molar ratio of 3.5 : …
Number of citations: 46 onlinelibrary.wiley.com
PJ Saikia, SD Baruah - Polymer bulletin, 2013 - Springer
… Poly(n-hexadecyl methacrylate) (PHMA) with narrow molecular weight distribution has been … polymerization (ATRP) and reverse ATRP of n-hexadecyl methacrylate (HMA) at 80 C in N, …
Number of citations: 7 link.springer.com
RA Soldi, ARS Oliveira, RV Barbosa… - European Polymer …, 2007 - Elsevier
… In order to obtain tetradecyl methacrylate (TDMA) and hexadecyl methacrylate (HDMA), the … product while the hexadecyl methacrylate was obtained with a yield of 80% of pure product. …
Number of citations: 156 www.sciencedirect.com
O Lade, K Beizai, T Sottmann, R Strey - Langmuir, 2000 - ACS Publications
… Specifically, using seven different alkyl methacrylates ranging from methyl to hexadecyl methacrylate and C 10 E 6 as surfactant, vertical sections through the phase prism were …
Number of citations: 47 pubs.acs.org
D Alvares, EF Lucas - Petroleum science and technology, 2000 - Taylor & Francis
… octadecyl methacrylate, hexadecyl methacrylate with methyl methaerylate and octadecyl acrylate, hexadecyl acrylate with methyl acrylate revealed superior results for acrylate …
Number of citations: 31 www.tandfonline.com
C Wohlfarth - Polymer Solutions: Physical Properties and their …, 2010 - Springer
Polymer Mn/g/mol Mw/g/mol Solvent T/K A2 104cm3mol/g2 Ref. poly (hexadecylmethacrylate) 200000 n-heptane 298.15 3.38 1957CHI2 poly (hexadecylmethacrylate) 290000 n-…
Number of citations: 2 link.springer.com
XY Ren, Z Yu, B Liu, XJ Liu, YJ Wang, Q Su, GH Gao - RSC advances, 2016 - pubs.rsc.org
… Then acrylamide (AM) and hexadecyl methacrylate (HMA) are crosslinked by the MMs in water to form MM crosslinked poly(acrylamide-co-hexadecyl methacrylate) (P(AM/HMA)–MM) …
Number of citations: 26 pubs.rsc.org
Y Shibasaki, K Fukuda - Journal of Polymer Science: Polymer …, 1980 - Wiley Online Library
… The results of postpolymerization of hexadecyl methacrylate … octadecyl methacrylate,' hexadecyl methacrylate in the a form (… polymerizability of hexadecyl methacrylate is observed at the …
Number of citations: 28 onlinelibrary.wiley.com
TT Khidr - Petroleum & Coal, 2023 - search.ebscohost.com
… –co-Hexadecyl methacrylate (NA-co-MA-co-HDM) to improve the pour point of crude oil. The structures of the Nafol 1822C acrylate and hexadecyl methacrylate monomers were …
Number of citations: 0 search.ebscohost.com

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